(R,R)-Cilastatin is classified as a synthetic organic compound with the chemical formula and a molecular weight of approximately 358.45 g/mol . It is categorized under renal dehydropeptidase inhibitors, which specifically target enzymes that metabolize certain beta-lactam antibiotics, thereby prolonging their action in the body .
The synthesis of (R,R)-Cilastatin involves several key steps, primarily focusing on chiral resolution and chemical reactions such as esterification and amidation. The process can be summarized as follows:
(R,R)-Cilastatin has a complex molecular structure characterized by multiple functional groups. Its IUPAC name is (Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid. The structural formula can be represented as follows:
The compound's structure includes a heptenoic acid backbone with a thioether group that plays a critical role in its biological activity.
(R,R)-Cilastatin can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of (R,R)-Cilastatin centers on its ability to inhibit renal dehydropeptidase-I, an enzyme located in the brush border of renal tubules. By blocking this enzyme's activity, cilastatin prevents the hydrolysis of imipenem, allowing it to remain active longer in the bloodstream. This synergistic effect enhances the therapeutic efficacy against various bacterial infections .
(R,R)-Cilastatin exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.
(R,R)-Cilastatin is primarily used in conjunction with imipenem for treating serious bacterial infections due to its ability to enhance antibiotic effectiveness by preventing degradation. Its applications extend beyond mere antibacterial therapy; it also serves as a model compound for studying enzyme inhibition mechanisms within pharmacology . Additionally, ongoing research explores potential new applications in combination therapies for resistant bacterial strains.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: